O-2-Naphthyl chlorothioformate

Catalog No.
S1505719
CAS No.
10506-37-3
M.F
C11H7ClOS
M. Wt
222.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
O-2-Naphthyl chlorothioformate

CAS Number

10506-37-3

Product Name

O-2-Naphthyl chlorothioformate

IUPAC Name

O-naphthalen-2-yl chloromethanethioate

Molecular Formula

C11H7ClOS

Molecular Weight

222.69 g/mol

InChI

InChI=1S/C11H7ClOS/c12-11(14)13-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H

InChI Key

INFPIPCTRVDPJG-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)OC(=S)Cl

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OC(=S)Cl

The exact mass of the compound O-2-Naphthyl chlorothioformate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

O-2-Naphthyl chlorothioformate is an electrophilic thioacylating reagent characterized by a highly reactive chlorothioformate group linked to a bulky, UV-active 2-naphthyl moiety . In industrial and pharmaceutical procurement, it is primarily sourced as the exact structural precursor for the synthesis of the antifungal active pharmaceutical ingredient (API) tolnaftate, and as a high-sensitivity derivatization reagent for trace amine analysis via high-performance liquid chromatography (HPLC) [1]. Unlike simpler aliphatic or unsubstituted aryl chlorothioformates, the 2-naphthyl group provides distinct steric shielding, enhanced stability of the resulting thiocarbamate or thiocarbonate esters, and a strong chromophore that is critical for downstream product efficacy and analytical detection .

Generic substitution of O-2-Naphthyl chlorothioformate with close analogs, such as O-phenyl chlorothioformate or O-1-naphthyl chlorothioformate, fails in its primary procurement applications [1]. In pharmaceutical manufacturing, the 2-naphthyl moiety is a strictly required structural component of the tolnaftate molecule; substituting an alternative chlorothioformate alters the final API structure, resulting in a complete loss of regulatory compliance and target squalene epoxidase inhibition [1]. In analytical chemistry workflows, replacing the 2-naphthyl group with a phenyl or alkyl group eliminates the extended conjugated pi-system, drastically reducing the molar absorptivity and fluorescence quantum yield of the derivatized amines, thereby compromising the limits of detection (LOD) in trace HPLC assays[2].

Absolute Structural Requirement for Tolnaftate API Synthesis

O-2-Naphthyl chlorothioformate is the mandatory electrophilic precursor for synthesizing tolnaftate. It reacts with N-methyl-m-toluidine to form the active API, O-2-naphthyl N-methyl-N-(3-tolyl)thiocarbamate [1]. Utilizing O-phenyl chlorothioformate as a substitute yields a structurally divergent, non-compliant analog [1].

Evidence DimensionAPI Structural Compliance and Yield
Target Compound DataYields 100% structurally compliant tolnaftate (CAS 2398-96-1)
Comparator Or BaselineO-Phenyl chlorothioformate (Yields non-compliant phenyl analog)
Quantified DifferenceBinary pass/fail for regulatory API synthesis
ConditionsReaction with N-methyl-m-toluidine in aprotic solvent

Pharmaceutical buyers must procure this exact CAS number to ensure the synthesized API meets the established pharmacopeial monographs for tolnaftate.

Enhanced Chromophoric Detection in HPLC Amine Derivatization

In environmental and biological trace amine analysis, O-2-Naphthyl chlorothioformate is utilized to convert aliphatic amines into highly UV-active and fluorescent thiocarbamates [1]. Compared to standard alkyl or phenyl chloroformates, the extended conjugation of the 2-naphthyl ring significantly increases the molar extinction coefficient, enabling lower limits of detection (LOD) during HPLC analysis [1].

Evidence DimensionChromophore Molar Absorptivity / Detection Sensitivity
Target Compound DataHigh UV/Fluorescence response (2-naphthyl conjugated system)
Comparator Or BaselineO-Phenyl chlorothioformate / Alkyl chloroformates (Lower UV response, non-fluorescent)
Quantified DifferenceOrder-of-magnitude improvement in trace amine LOD
ConditionsHPLC-UV/FLD analysis of airborne or biological amine derivatives

Analytical laboratories select this reagent over simpler chloroformates to achieve the sensitivity required for parts-per-billion (ppb) level amine quantification.

High-Yield Dithiocarbonate Formation in Complex Beta-Lactam Substrates

O-2-Naphthyl chlorothioformate demonstrates reliable reactivity when modifying complex, sterically hindered biological molecules. For instance, it reacts with the silver salt of penicillin-beta-lactam to yield the corresponding dithiocarbonate O,S-ester in a 73% yield. The bulky 2-naphthyl group provides enhanced stability to the resulting ester compared to smaller alkyl thioformates, preventing premature hydrolysis during subsequent synthetic steps .

Evidence DimensionSubstitution Yield on Hindered Substrates
Target Compound Data73% yield of dithiocarbonate O,S-ester
Comparator Or BaselineStandard alkyl chlorothioformates (Lower stability and yield on complex salts)
Quantified DifferenceMaintains >70% yield with high intermediate stability
ConditionsReaction with penicillin-beta-lactam silver salt in pyridine/THF

Synthetic chemists prioritize this reagent when modifying sensitive pharmaceutical intermediates where bulky protecting groups are needed to ensure downstream stability.

Commercial Synthesis of Tolnaftate API

As the direct structural precursor, this compound is essential for the industrial-scale manufacturing of the antifungal agent tolnaftate. It is reacted with N-methyl-m-toluidine to form the final thiocarbamate API, making it a critical raw material for dermatological pharmaceutical procurement [1].

Trace Amine Derivatization for HPLC Analysis

Employed in analytical chemistry to derivatize airborne, environmental, or biological amines. The addition of the 2-naphthyl moiety imparts strong UV absorbance and fluorescence, allowing laboratories to achieve sub-ppm detection limits during chromatographic separation [2].

Synthesis of Sterically Shielded Dithiocarbonates

Used in advanced organic synthesis to form stable O,S-esters, such as in the modification of penicillin-beta-lactams. The bulky naphthyl group provides necessary steric shielding, making it superior to simpler aliphatic chlorothioformates for protecting group strategies .

XLogP3

4.9

GHS Hazard Statements

Aggregated GHS information provided by 52 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (92.31%): Flammable solid [Danger Flammable solids];
H314 (92.31%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H411 (92.31%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Flammable

Flammable;Corrosive;Environmental Hazard

Other CAS

10506-37-3

Wikipedia

O-2-Naphthyl chlorothioformate

Dates

Last modified: 08-15-2023

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